N-(4-Chlorobutyl)-7-methoxy-1-benzofuran-2-carboxamide
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Overview
Description
N-(4-Chlorobutyl)-7-methoxy-1-benzofuran-2-carboxamide is a chemical compound that belongs to the class of benzofuran derivatives This compound is characterized by the presence of a 4-chlorobutyl group and a methoxy group attached to the benzofuran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Chlorobutyl)-7-methoxy-1-benzofuran-2-carboxamide typically involves the reaction of 7-methoxy-1-benzofuran-2-carboxylic acid with 4-chlorobutylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction is usually conducted in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature .
Industrial Production Methods
For industrial-scale production, the synthesis process can be optimized to increase yield and reduce costs. This may involve the use of more efficient catalysts, improved reaction conditions, and advanced purification techniques. The use of continuous flow reactors and automated systems can also enhance the scalability and reproducibility of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-(4-Chlorobutyl)-7-methoxy-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The chlorine atom in the 4-chlorobutyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used in the presence of a suitable solvent.
Major Products Formed
Oxidation: Formation of 7-hydroxy-1-benzofuran-2-carboxamide.
Reduction: Formation of N-(4-chlorobutyl)-7-methoxy-1-benzofuran-2-amine.
Substitution: Formation of N-(4-azidobutyl)-7-methoxy-1-benzofuran-2-carboxamide or N-(4-thiocyanatobutyl)-7-methoxy-1-benzofuran-2-carboxamide.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer and bacterial infections.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-Chlorobutyl)-7-methoxy-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, it may interact with bacterial cell membranes, disrupting their integrity and resulting in antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
- N-(4-Chlorobutyl)-1-benzofuran-2-carboxamide
- N-(4-Chlorobutyl)-7-hydroxy-1-benzofuran-2-carboxamide
- N-(4-Chlorobutyl)-7-ethoxy-1-benzofuran-2-carboxamide
Uniqueness
N-(4-Chlorobutyl)-7-methoxy-1-benzofuran-2-carboxamide is unique due to the presence of both the 4-chlorobutyl and methoxy groups, which confer specific chemical and biological properties. The methoxy group enhances its lipophilicity, potentially improving its ability to cross cell membranes and reach intracellular targets. The 4-chlorobutyl group may contribute to its reactivity and ability to undergo various chemical transformations .
Properties
CAS No. |
502710-71-6 |
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Molecular Formula |
C14H16ClNO3 |
Molecular Weight |
281.73 g/mol |
IUPAC Name |
N-(4-chlorobutyl)-7-methoxy-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C14H16ClNO3/c1-18-11-6-4-5-10-9-12(19-13(10)11)14(17)16-8-3-2-7-15/h4-6,9H,2-3,7-8H2,1H3,(H,16,17) |
InChI Key |
JICSJORKIORQKZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C(=O)NCCCCCl |
Origin of Product |
United States |
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